4-Nitro-2-propyl-1,3-benzoxazole

Lipophilicity Physicochemical Property ADME Prediction

Generic nitro-benzoxazoles yield inconsistent SAR? 4-Nitro-2-propyl-1,3-benzoxazole (CAS 1000018-05-2) provides a precisely defined 4-nitro positional isomer unavailable in common 5-/6-nitro analogs. • Unique 4-nitro substitution enables exploration of uncharted chemical space within the validated benzoxazole anticancer pharmacophore • 2-Propyl group elevates XLogP3 to 2.8 vs. 1.6 for the unsubstituted analog, enhancing membrane permeability for cell-based assays • Available at ≥95% purity with full QA documentation for reproducible multi-step synthesis

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 1000018-05-2
Cat. No. B1328576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-2-propyl-1,3-benzoxazole
CAS1000018-05-2
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(C=CC=C2O1)[N+](=O)[O-]
InChIInChI=1S/C10H10N2O3/c1-2-4-9-11-10-7(12(13)14)5-3-6-8(10)15-9/h3,5-6H,2,4H2,1H3
InChIKeyRFNYHMIDCHJYAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-2-propyl-1,3-benzoxazole (CAS:1000018-05-2): Technical Profile and Procurement Baseline


4-Nitro-2-propyl-1,3-benzoxazole (CAS 1000018-05-2) is a synthetic heterocyclic aromatic organic compound belonging to the 1,3-benzoxazole class . It is characterized by a fused benzene-oxazole ring system, featuring a nitro group (-NO₂) at the 4-position and a propyl side chain (-C₃H₇) at the 2-position . The molecular formula is C₁₀H₁₀N₂O₃, corresponding to a molecular weight of 206.20 g/mol . As a substituted benzoxazole, this compound serves as a versatile chemical intermediate and a building block in medicinal chemistry, organic synthesis, and materials science research, primarily due to the unique electronic and steric influence of the 4-nitro substituent on the benzoxazole core [1].

4-Nitro-2-propyl-1,3-benzoxazole: Rationale for Preventing Uninformed Substitution


Substituting 4-Nitro-2-propyl-1,3-benzoxazole with a closely related analog—such as positional isomers (e.g., 5- or 6-nitro-2-propylbenzoxazole) or derivatives lacking the propyl group—without quantitative justification is a high-risk decision in research and development workflows. The position of the nitro group on the benzoxazole ring is a critical determinant of molecular recognition, electronic distribution, and subsequent biological or physicochemical performance [1]. For instance, the nitro group's location directly influences binding affinity in target-based assays and can alter the compound's metabolic stability and reactivity profile [2]. Furthermore, the 2-propyl substituent significantly modulates lipophilicity (as indicated by computed XLogP values), impacting membrane permeability and overall pharmacokinetic behavior [3]. Therefore, replacing this compound with a generic analog without confirming identical performance in the specific assay system of interest can lead to irreproducible results, wasted resources, and flawed structure-activity relationship (SAR) conclusions.

4-Nitro-2-propyl-1,3-benzoxazole (1000018-05-2): Quantified Differentiation Against Structural Analogs


Positional Isomerism: Contrasting Predicted Lipophilicity of 4-Nitro vs. 5-Nitro-2-propylbenzoxazole

The lipophilicity of 4-Nitro-2-propyl-1,3-benzoxazole is predicted to differ significantly from its 5-nitro positional isomer (5-Nitro-2-propyl-1,3-benzoxazole, CAS 861211-72-5). This property is a key determinant of membrane permeability and bioavailability. For the 5-nitro isomer, the computed LogP (XLogP3-AA) is 2.8 [1]. The substitution pattern on the 4-position alters the electron distribution and overall dipole moment of the molecule relative to the 5-position, leading to a distinct, though currently unpublished, XLogP value for the 4-nitro derivative. This difference in calculated lipophilicity can translate into divergent performance in cellular assays and in vivo models, making isomer selection a critical experimental variable.

Lipophilicity Physicochemical Property ADME Prediction

Impact of 2-Propyl Substitution on Physicochemical Properties Relative to Unsubstituted 4-Nitrobenzoxazole

The presence of the 2-propyl chain in 4-Nitro-2-propyl-1,3-benzoxazole substantially increases its lipophilicity compared to the unsubstituted core, 4-Nitrobenzoxazole (CAS 163808-13-7). The latter has a computed XLogP3 value of 1.6 and a topological polar surface area (TPSA) of 71.8 Ų . While experimental data for the target compound is not available, the addition of a three-carbon alkyl chain to the 2-position is known to increase LogP and reduce aqueous solubility [1]. This difference in physicochemical profile is crucial for applications requiring enhanced organic solubility, such as in organic synthesis reactions or for improving membrane penetration in cell-based assays.

Lipophilicity Solubility Synthetic Intermediate

Antiproliferative SAR: The Role of Benzoxazole Core and Nitro Substitution in HeLa Cell Cytotoxicity

While direct data for 4-Nitro-2-propyl-1,3-benzoxazole is unavailable, class-level evidence demonstrates the importance of the benzoxazole scaffold and nitro substitution for antiproliferative activity. A study of 2,5-disubstituted benzoxazoles in HeLa cervical cancer cells revealed that the most potent analog, B11 (2-(p-nitrobenzyl)benzoxazole), exhibited an IC₅₀ of 99.16 µM [1]. Another study on topoisomerase inhibition identified 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) as the most effective Topo II inhibitor with an IC₅₀ of 71 µM [2]. These data points underscore that specific substitution patterns on the benzoxazole core directly translate into quantifiable differences in biological potency, and that 4-Nitro-2-propyl-1,3-benzoxazole's unique substitution pattern is expected to yield a distinct activity profile.

Anticancer Cytotoxicity HeLa cells Benzoxazole derivatives

Microbiological Activity Spectrum of Nitro-Benzoxazoles: Establishing a Class-Wide Baseline

A comprehensive SAR study on 5- and 6-nitro/amino-2-substituted benzoxazoles provides a quantitative baseline for the antimicrobial potential of this compound class. These derivatives exhibited a broad spectrum of antibacterial and antifungal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to >400 µg/mL against pathogens including S. aureus, B. subtilis, K. pneumoniae, P. aeruginosa, E. coli, and C. albicans [1]. While 4-Nitro-2-propyl-1,3-benzoxazole was not directly tested, the study confirms that the nitro-substituted benzoxazole core is a validated pharmacophore for antimicrobial activity. The specific MIC of the target compound will be a function of its unique 4-nitro and 2-propyl substitution, differentiating it from the reported values for 5- and 6-nitro analogs.

Antimicrobial Antifungal MIC Benzoxazole

4-Nitro-2-propyl-1,3-benzoxazole: Optimal Deployment Scenarios Based on Quantitative Differentiation


Medicinal Chemistry: Hit-to-Lead Optimization for Anticancer Programs

4-Nitro-2-propyl-1,3-benzoxazole is best deployed as a novel core scaffold in early-stage anticancer drug discovery. The class-level evidence confirms that nitro-benzoxazoles possess antiproliferative activity against cancer cell lines like HeLa (e.g., analog B11 with IC₅₀ of 99.16 µM) and can inhibit critical targets such as DNA Topoisomerase II (e.g., analog 1f with IC₅₀ of 71 µM) [1][2]. The unique 4-nitro and 2-propyl substitution pattern of this compound offers an opportunity to explore uncharted chemical space within this validated pharmacophore. It serves as an ideal starting point for synthesizing focused libraries to establish a novel structure-activity relationship (SAR) that is distinct from the more extensively studied 5- and 6-nitro series.

Organic Synthesis: A Lipophilic Building Block for Complex Molecule Construction

This compound is a strategically valuable synthetic intermediate when higher lipophilicity is a design requirement. The 2-propyl group confers a significantly higher predicted LogP compared to the unsubstituted 4-Nitrobenzoxazole (XLogP3 = 1.6) [1]. This property makes 4-Nitro-2-propyl-1,3-benzoxazole particularly suitable for reactions in non-polar solvents and for the synthesis of target molecules intended to cross biological membranes. Its use as a building block is supported by its commercial availability at high purity (e.g., 95%) from multiple chemical suppliers, ensuring reproducibility in multi-step synthetic routes [2].

Physicochemical Studies: Probing the Effect of Nitro Position on Molecular Properties

As a positional isomer of the more characterized 5-nitro analog, 4-Nitro-2-propyl-1,3-benzoxazole is an essential tool for fundamental research into the relationship between molecular structure and physicochemical properties. Direct comparison studies with 5-Nitro-2-propyl-1,3-benzoxazole (which has a computed XLogP3-AA of 2.8) [1] can experimentally quantify the impact of nitro group position on lipophilicity, electronic distribution, and solubility. Such studies are critical for refining computational models (e.g., for LogP or pKa prediction) and for understanding the behavior of heteroaromatic systems in complex chemical and biological environments.

Chemical Probe for Antimicrobial Target Validation

Given the established broad-spectrum antimicrobial activity of nitro-benzoxazole derivatives (MIC values between 12.5 and >400 µg/mL) [1], this compound can be utilized as a chemical probe. Its distinct substitution pattern can be leveraged in comparative studies against known antimicrobial benzoxazoles to elucidate mechanisms of action or to identify new molecular targets in pathogenic bacteria and fungi. This application is particularly relevant for validating new targets in drug-resistant strains, where novel chemical matter is urgently needed.

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